N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazole Core: Starting with the appropriate phenyl-substituted aniline, the benzotriazole core can be formed through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position of the benzotriazole ring.
Attachment of the Morpholine Ring: This step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzotriazole core.
Nitration: Introduction of the nitro group to the benzamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole core could be involved in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole cores but different substituents.
Morpholine-Containing Compounds: Molecules featuring the morpholine ring, which might have similar biological activities.
Nitrobenzamide Derivatives: Compounds with the nitrobenzamide group, which could have comparable chemical reactivity.
Uniqueness
The uniqueness of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19ClN6O4 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C23H19ClN6O4/c24-18-13-20-21(27-29(26-20)15-4-2-1-3-5-15)14-19(18)25-23(31)17-12-16(30(32)33)6-7-22(17)28-8-10-34-11-9-28/h1-7,12-14H,8-11H2,(H,25,31) |
InChI Key |
HFCGTPUUBHNNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=NN(N=C4C=C3Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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